
3,3-Dimethylpentan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethylpentan-2-amine is an organic compound belonging to the class of amines It is characterized by a pentane backbone with two methyl groups attached to the third carbon and an amine group attached to the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylpentan-2-amine can be achieved through several methods. One common approach involves the reaction of tert-amyl chloride with propionaldehyde to produce 3,3-dimethylpentan-2-ol. This intermediate is then dehydrated to form 3,3-dimethylpent-2-ene, which is subsequently hydrogenated to yield 3,3-dimethylpentane. Finally, the amine group is introduced through amination reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
3,3-Dimethylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while substitution reactions can produce a wide range of substituted amines.
科学的研究の応用
3,3-Dimethylpentan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3,3-Dimethylpentan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a highly selective inhibitor of adaptor protein-2 associated kinase 1 (AAK1), which plays a role in neuropathic pain. The compound exhibits excellent central nervous system penetration and target engagement, making it a promising candidate for therapeutic applications .
類似化合物との比較
Similar Compounds
3,3-Dimethylpentane: An isomer of heptane with similar structural features but lacking the amine group.
2,3-Dimethylpentane: Another isomer of heptane with different methyl group positioning.
3,3-Dimethylpentan-2-ol: The alcohol derivative of 3,3-Dimethylpentan-2-amine.
Uniqueness
This compound is unique due to its specific amine group positioning, which imparts distinct chemical and biological properties. Its ability to selectively inhibit AAK1 and penetrate the central nervous system sets it apart from other similar compounds, highlighting its potential in therapeutic applications.
特性
分子式 |
C7H17N |
|---|---|
分子量 |
115.22 g/mol |
IUPAC名 |
3,3-dimethylpentan-2-amine |
InChI |
InChI=1S/C7H17N/c1-5-7(3,4)6(2)8/h6H,5,8H2,1-4H3 |
InChIキー |
RNZOJMNUJVGQKF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


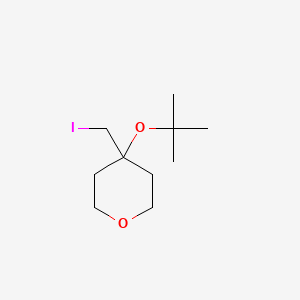
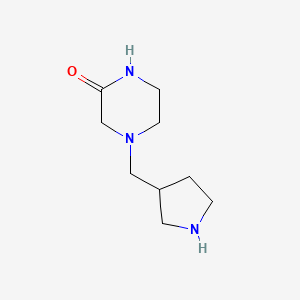
![2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid](/img/structure/B13309744.png)
![1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13309745.png)
![2-[3-(Difluoromethyl)phenyl]propanoic acid](/img/structure/B13309750.png)
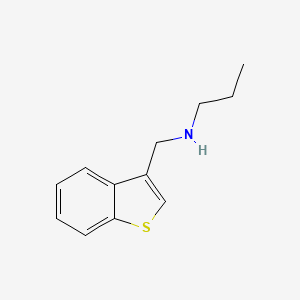
![N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride](/img/structure/B13309757.png)
amine](/img/structure/B13309762.png)
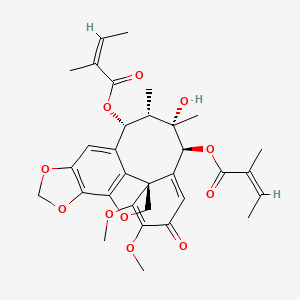
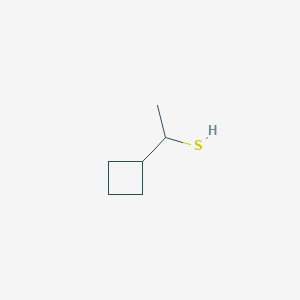
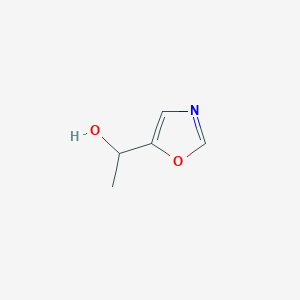
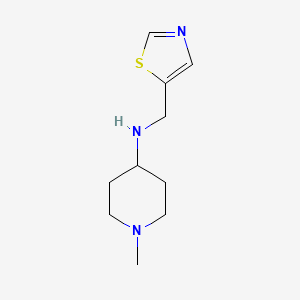

amine](/img/structure/B13309806.png)
